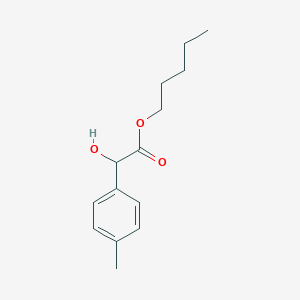![molecular formula C11H11N5O3 B14735999 [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and a urea moiety, which is often involved in hydrogen bonding and molecular recognition processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then oxidized to introduce the dioxido groups. The final step involves the reaction of the oxidized quinoxaline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
化学反応の分析
Types of Reactions
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be further oxidized under strong oxidative conditions.
Reduction: The dioxido groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized quinoxaline derivatives.
Reduction: Hydroxylated quinoxaline derivatives.
Substitution: Urea derivatives with various substituents.
科学的研究の応用
Chemistry
In chemistry, [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential as a bioactive molecule. The quinoxaline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets through hydrogen bonding and other interactions makes it a promising lead compound.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be employed in the design of sensors and catalysts.
作用機序
The mechanism of action of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The quinoxaline core can intercalate with DNA, disrupting its function, while the urea moiety can form hydrogen bonds with proteins, affecting their activity.
類似化合物との比較
Similar Compounds
[(E)-(3-methylquinoxaline-1,4-diium-2-yl)methylideneamino]urea: Lacks the dioxido groups, resulting in different reactivity and biological activity.
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]thiourea: Contains a thiourea moiety instead of urea, which can alter its hydrogen bonding capabilities.
Uniqueness
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is unique due to the presence of both the dioxidoquinoxaline core and the urea moiety. This combination allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
特性
分子式 |
C11H11N5O3 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H11N5O3/c1-7-10(6-13-14-11(12)17)16(19)9-5-3-2-4-8(9)15(7)18/h2-6H,1H3,(H3,12,14,17)/b13-6+ |
InChIキー |
QMPOPGWEGGBUAB-AWNIVKPZSA-N |
異性体SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1/C=N/NC(=O)N)[O-])[O-] |
正規SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1C=NNC(=O)N)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
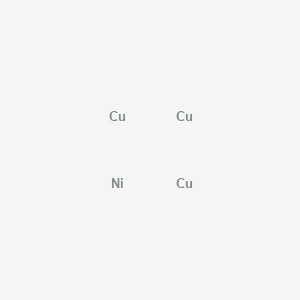
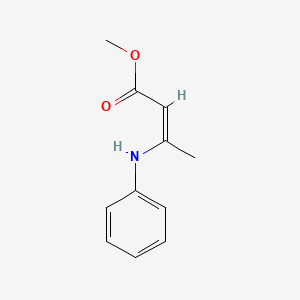
acetic acid](/img/structure/B14735949.png)
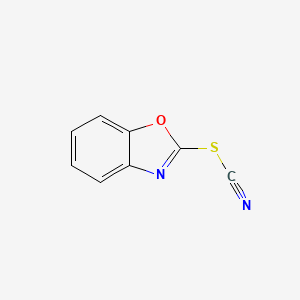
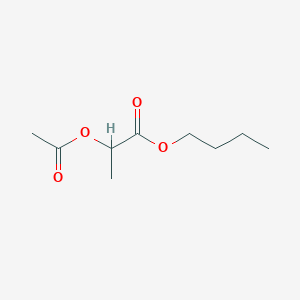
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
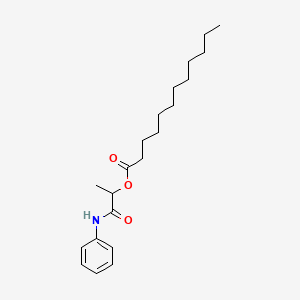


![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
